molecular formula C8H14F2O3 B1382480 Propan-2-yl 4,4-difluoro-5-hydroxypentanoate CAS No. 1803608-81-2

Propan-2-yl 4,4-difluoro-5-hydroxypentanoate

Cat. No.: B1382480
CAS No.: 1803608-81-2
M. Wt: 196.19 g/mol
InChI Key: IZVBHAAPCFDISZ-UHFFFAOYSA-N
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Description

Propan-2-yl 4,4-difluoro-5-hydroxypentanoate, commonly known as DFHP, is a synthetic compound that has been used in scientific research for a variety of purposes. DFHP is a member of the family of organofluorines, which are compounds that contain at least one carbon-fluorine bond. It is a colorless, volatile liquid with a boiling point of 88 °C and a melting point of -45 °C. DFHP has been studied for its potential applications in fields such as medicine, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis Methods

Propan-2-yl 4,4-difluoro-5-hydroxypentanoate and related compounds have been synthesized through various methods, contributing to advancements in chemical synthesis. For instance, an efficient strategy for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl benzoates has been developed, starting with the activation of the oxazoline ring, followed by ring opening in the 5-methyl-2-phenyl-4,5-dihydrooxazole system (Gómez-García et al., 2017). Another synthesis method involves the preparation of biheterocyclic 1-(5-hydroxy-5-trifluoromethyl-1H-pyrazol-1-yl)-3-(6-trifluoromethyl pyrimidin-4-yl)-propan-1-ones through cyclocondensation (Malavolta et al., 2014).

Catalytic and Chemical Properties

The compound and its derivatives exhibit diverse catalytic and chemical properties. For example, difluorinated alkenoate derivatives react rapidly and in high yield with furans in the presence of a tin(IV) catalyst, a reaction explored using density functional theory (DFT) calculations (Griffith et al., 2006). Additionally, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione has been used as an odorless and efficient propane-1,3-dithiol equivalent for chemoselective thioacetalization under solvent-free conditions (Ouyang et al., 2006).

Potential Therapeutic Applications

In the realm of therapeutic research, certain derivatives of this compound have shown promise. For instance, specific cyclodidepsipeptides derivatives were evaluated for inhibitory activity against commercial enzyme xanthine oxidase and for anti-inflammatory response, suggesting potential for treatment of conditions like gout (Šmelcerović et al., 2013).

Material Science and Chemistry

In material science and chemistry, the compound and its derivatives contribute to the understanding of molecular interactions. Computational and dielectric studies on binary mixtures of Propan-2-ol with N-alkyl P-hydroxy benzoates provide insights into the dielectric properties and molecular interactions of these mixtures (Mohan et al., 2012).

Properties

IUPAC Name

propan-2-yl 4,4-difluoro-5-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O3/c1-6(2)13-7(12)3-4-8(9,10)5-11/h6,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVBHAAPCFDISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCC(CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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